molecular formula C9H11NO3 B556610 DL-m-Tyrosine CAS No. 775-06-4

DL-m-Tyrosine

Cat. No.: B556610
CAS No.: 775-06-4
M. Wt: 181.19 g/mol
InChI Key: JZKXXXDKRQWDET-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

DL-m-Tyrosine is a variant of the amino acid tyrosine . Tyrosine is one of the 20 standard amino acids used by cells to synthesize proteins . It is a non-essential amino acid with a polar side group . It is involved in the structure of almost all proteins in the body . It is a precursor to the neurotransmitters epinephrine, norepinephrine, and dopamine . It helps to produce melanin, the pigment responsible for hair and skin color . It also helps the adrenal, pituitary, and thyroid glands produce hormones .

Mode of Action

Tyrosine is synthesized de novo via the shikimate pathway, which also gives rise to the other two aromatic amino acids, phenylalanine and tryptophan . Tyrosine can be modified by different enzymes to yield specific types of tyrosine-derived metabolites . For example, CYP79A1 catalyzes the multistep conversion of tyrosine into (E)-p-hydroxyphenylacetaldoxime .

Biochemical Pathways

The tyrosine metabolism pathway serves as a starting point for the production of a variety of structurally diverse natural compounds in plants, such as tocopherols, plastoquinone, ubiquinone, betalains, salidroside, benzylisoquinoline alkaloids, and so on . Among these, tyrosine-derived metabolites, tocopherols, plastoquinone, and ubiquinone are essential to plant survival .

Pharmacokinetics

It is known that tyrosine concentrations are regulated by its synthetic enzyme (phenylalanine hydroxylase) and especially the first catabolic enzyme (tyrosine aminotransferase) . Acquired or inherited deficiency of the second catabolic enzyme (4-hydroxyphenylpyruvate dioxygenase) also results in hypertyrosinemia .

Result of Action

This compound shows effects on Arabidopsis root growth . Carbidopa combination with this compound shows a potent hypotensive effect . It is also known to be an effective, broad-spectrum phytotoxin that exudes from the roots of certain fine fescue .

Action Environment

It is known that tyrosine is mainly degraded in the liver but to a minor extent also in the kidney . In tyrosinemia type I, the primary defect is in the last enzyme of the pathway, accumulation of toxic metabolites are seen, and the hypertyrosinemia results from secondary deficiency of 4-hydroxyphenylpyruvate dioxygenase, which also is found in severe liver disease in general and in the immature liver .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-m-Tyrosine can be synthesized through several methods. One common approach involves the hydroxylation of phenylalanine. This reaction typically requires a catalyst and specific reaction conditions to ensure the hydroxyl group is added to the meta position of the benzene ring.

Industrial Production Methods: Industrial production of this compound often involves enzymatic synthesis. This method uses enzymes to catalyze the hydroxylation of phenylalanine, resulting in the formation of this compound. The process is efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions: DL-m-Tyrosine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like halogens and acids can facilitate substitution reactions.

Major Products:

Scientific Research Applications

DL-m-Tyrosine has a wide range of applications in scientific research:

Comparison with Similar Compounds

DL-m-Tyrosine is unique compared to other similar compounds due to its specific hydroxylation pattern. Similar compounds include:

    L-Tyrosine: The para isomer of tyrosine, commonly found in proteins.

    DL-o-Tyrosine: The ortho isomer of tyrosine.

    L-m-Tyrosine: The L-isomer of meta-tyrosine

This compound’s unique structure allows it to participate in specific biochemical reactions that other isomers may not, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-amino-3-(3-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKXXXDKRQWDET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601019810
Record name DL-m-Tyrosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

775-06-4
Record name DL-m-Tyrosine
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Record name 3-Tyrosine dl-
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Record name DL-m-Tyrosine
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Record name DL-m-Tyrosine
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Record name 3-(m-hydroxyphenyl)-DL-alanine
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Record name 3-TYROSINE, DL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does DL-m-Tyrosine interact with biological systems and what are the downstream effects?

A1: this compound, a positional isomer of the naturally occurring amino acid L-tyrosine, exhibits interesting interactions with enzymes involved in catecholamine synthesis. Research indicates that this compound can be metabolized by aromatic L-amino acid decarboxylase, the enzyme responsible for converting L-DOPA to dopamine. [, , ] This decarboxylation can lead to the formation of m-tyramine and m-octopamine, potentially influencing blood pressure regulation. [] Additionally, this compound acts as a substrate for dopa/tyrosine sulfotransferase, an enzyme found in human hepatoma cells. [] This enzyme catalyzes the sulfation of this compound, potentially influencing its metabolism and function. [] Interestingly, the D-form of m-tyrosine exhibits higher affinity for this enzyme compared to its L-enantiomer. []

Q2: Can you provide the structural characterization of this compound, including its molecular formula, weight, and spectroscopic data?

A2: While the provided research excerpts do not contain spectroscopic data, the molecular formula of this compound is C9H11NO3, and its molecular weight is 181.19 g/mol.

Q3: What is known about the stability and compatibility of this compound with other materials?

A3: The provided research excerpts do not offer specific information about the material compatibility and stability of this compound under various conditions.

Q4: Does this compound possess catalytic properties or have any known applications based on such properties?

A4: this compound itself is not known to possess catalytic properties. Its significance lies in its interaction with enzymes like aromatic L-amino acid decarboxylase and dopa/tyrosine sulfotransferase, as demonstrated in research studies. [, , , ]

Q5: Has this compound been studied using computational chemistry and modeling approaches?

A5: The provided research excerpts do not contain information regarding computational chemistry studies or the development of QSAR models for this compound.

Q6: How do structural modifications of this compound affect its activity, potency, and selectivity?

A6: Research on phenylalanine ammonia-lyase (PAL) provides insight into the structure-activity relationship of compounds similar to tyrosine. [] This enzyme, while primarily acting on phenylalanine, exhibits activity with this compound at a rate comparable to L-phenylalanine. [] The study suggests that the position of the hydroxyl group on the aromatic ring is crucial for interaction with PAL, highlighting the importance of structural features for enzyme-substrate interactions. []

Q7: What is known about the stability of this compound under different conditions and are there formulation strategies to improve its stability, solubility, or bioavailability?

A7: The provided research excerpts do not delve into the stability of this compound under various conditions or strategies for enhancing its formulation.

Q8: Does the use or production of this compound raise any SHE (Safety, Health, and Environment) concerns?

A8: The provided research excerpts do not mention specific SHE regulations or concerns related to this compound.

Q9: What is the pharmacokinetic and pharmacodynamic profile of this compound?

A9: Research indicates that administration of this compound to rats leads to an accumulation of its decarboxylation products, m-tyramine and m-octopamine, in both the brain and heart. [] This suggests that this compound can cross the blood-brain barrier and be metabolized within the central nervous system. [] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion profile.

Q10: Are there studies demonstrating the in vitro and in vivo efficacy of this compound?

A10: While the provided research excerpts do not describe specific in vitro efficacy assays, in vivo studies in rats have demonstrated the impact of this compound on blood pressure. [] When decarboxylation is inhibited peripherally, this compound administration leads to a hypotensive effect, suggesting a central mechanism of action. []

Q11: Has any resistance been observed to this compound or are there cross-resistance concerns with other compounds?

A11: The provided research excerpts do not mention any resistance mechanisms or cross-resistance concerns related to this compound.

Q12: What is the safety profile of this compound, including its potential toxicity and adverse effects?

A12: The provided research excerpts do not offer comprehensive data on the toxicity or adverse effects of this compound.

Q13: Are there specific drug delivery systems or targeting strategies being explored for this compound?

A13: The provided research excerpts do not discuss any specific drug delivery systems or targeting strategies for this compound.

Q14: Have any biomarkers been identified to predict the efficacy of this compound or monitor its effects?

A14: The provided research excerpts do not provide information regarding biomarkers for this compound efficacy or treatment response monitoring.

Q15: What analytical methods and techniques are commonly employed for the characterization and quantification of this compound?

A15: Research utilizes high-performance liquid chromatography (HPLC) for analyzing this compound and its metabolites. [, , ] This technique allows for the separation and quantification of these compounds in various biological samples. [, , ]

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